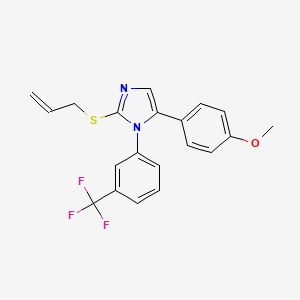

![molecular formula C7H4BrClN2 B2876172 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine CAS No. 945840-69-7](/img/structure/B2876172.png)

7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the CAS Number: 945840-69-7 . It has a molecular weight of 231.48 . The compound is solid in physical form and is stored in a dry environment at a temperature between 2-8°C .

Molecular Structure Analysis

The InChI code for “7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine” is 1S/C7H4BrClN2/c8-7-6-4(1-2-10-6)3-5(9)11-7/h1-3,10H . This indicates the presence of 7 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 nitrogen atoms in the molecule .

Physical And Chemical Properties Analysis

The compound has a density of 1.9±0.1 g/cm³ . Its boiling point is 359.8±37.0 °C at 760 mmHg . The compound has a molar refractivity of 49.2±0.3 cm³ . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor .

Applications De Recherche Scientifique

Synthesis Techniques

7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine and its derivatives are often used as intermediates in various synthesis techniques. For example, Pyridine hydrochloride has been utilized for the synthesis of chloro compounds from bromo derivatives in π-deficient series like pyridine, where 7-bromo-8-hydroxyquinoline was almost quantitatively converted into 7-chloro-8-hydroxyquinoline (Mongin et al., 1996). Similarly, a method for synthesizing heterocycles containing a 5-bromo-1H-pyrrolo[2,3-b]pyridine framework through Fischer indole cyclization has been developed, which is particularly valuable for creating a 5-bromo-7-azaindole scaffold with various substituents (Alekseyev et al., 2015).

Chemical Transformations

In the realm of chemical transformations, 7-bromo-1H-pyrrolo[2,3-c]pyridine derivatives have been explored for various purposes. For example, 7-arylmethyl-1H-pyrrolo[3,4-c]pyridine-1,3-(2H)-diones and α-aryl-3-hydroxy-5-pyridylacetonitriles have been prepared from reactions of similar compounds with arylacetonitriles (Wang et al., 1998). Moreover, the synthesis of certain 4,5-disubstituted-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidines related to nucleoside antibiotics has also been reported, emphasizing the compound's relevance in nucleoside chemistry (Hinshaw et al., 1969).

Applications in Material Science

In material science, the compound and its analogs have been explored for potential applications. For instance, the Pd-catalyzed synthesis of tetra-aryl 7-azaindoles using sequential arylation of a related compound showed potential for use as fluorophores in OLEDs, sensors, and bio-imaging tools due to their aggregate-induced emission (AIE) properties (Cardoza et al., 2019).

Development of Agrochemicals and Functional Materials

Functionalization of 1H-pyrrolo[2,3-b]pyridine, a compound closely related to 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine, has been studied to develop new compounds for agrochemicals and functional materials. Various amino groups have been introduced to form multidentate agents, leading to the synthesis of compounds with high fungicidal activity (Minakata et al., 1992).

Mécanisme D'action

While the specific mechanism of action for “7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine” is not available, similar compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors . This suggests that “7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine” could potentially have similar biological activities.

Safety and Hazards

Propriétés

IUPAC Name |

7-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-7-6-4(1-2-10-6)3-5(9)11-7/h1-3,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNQVEHLVCJZBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(N=C(C=C21)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2876089.png)

![Ethyl [2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2876091.png)

![(E)-5-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-3-carboxamide](/img/structure/B2876092.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2876097.png)

![4-[(E)-N-[(7-Chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine;dihydrochloride](/img/structure/B2876101.png)

![3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2876104.png)

![1-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2876112.png)